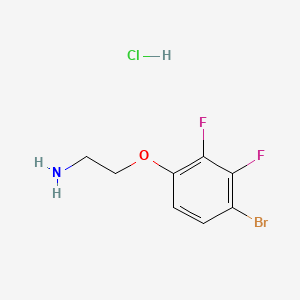
2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of bromine, fluorine, and amine groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .
化学反应分析
Amine Functional Group Reactivity
The primary amine participates in classical amine reactions:
Table 2: Amine-Driven Reactions
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride | Amide derivative | Prodrug synthesis |
| Alkylation | Alkyl halides | Secondary/tertiary amines | Bioactivity modulation |
| Schiff base formation | Aldehydes/ketones | Imine intermediates | Coordination chemistry |
-
Protonation of the amine group enhances water solubility via hydrochloride salt formation.
-
The amine can act as a ligand in metal complexes, though this remains unexplored for this specific compound.
Aromatic Ring Reactivity
The bromo and fluoro substituents direct reactivity toward metal-catalyzed cross-coupling:
Table 3: Aromatic Coupling Reactions
| Reaction | Catalyst/Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand | C–N bond formation |
-
Bromine at the 4-position is a prime site for palladium-catalyzed couplings, enabling diversification of the aromatic core .
-
Fluorine substituents enhance metabolic stability but limit electrophilic substitution due to electron withdrawal.
Stability and Degradation Pathways
The compound’s stability under varying conditions is critical for pharmaceutical applications:
Table 4: Stability Profile
| Condition | Observation | Mechanism |
|---|---|---|
| Acidic (pH < 3) | Amine protonation; ether cleavage unlikely | Salt stabilization |
| Basic (pH > 10) | Potential amine deprotonation; hydrolysis risk | SN2 at β-carbon |
| UV light | Possible C–Br bond homolysis | Radical formation |
-
Thermal gravimetric analysis (TGA) of analogs shows decomposition above 200°C, suggesting similar thermal resilience .
Derivatization for Pharmacological Studies
Structural analogs highlight opportunities for bioactivity optimization:
科学研究应用
2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride
- 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
- 1-(5-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
Uniqueness
2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
生物活性
2-(4-Bromo-2,3-difluorophenoxy)ethan-1-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- IUPAC Name : this compound
- CAS Number : 2913244-12-7
- Molecular Formula : C8H9BrF2N
- Molecular Weight : 232.07 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in biological systems. Research indicates that this compound may act as an agonist for certain trace amine-associated receptors (TAARs), which are implicated in neurotransmission and mood regulation.
Antipsychotic Effects
Recent studies have shown that compounds similar to this compound exhibit significant antipsychotic effects. For instance, in animal models, the compound demonstrated efficacy in reducing hyperactivity induced by MK-801, a drug known to model schizophrenia symptoms. This suggests a potential role in managing schizophrenia-related disorders .
Neurotransmitter Interaction
The compound's structure allows it to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may contribute to its observed effects on mood and behavior in preclinical studies.
Case Studies
- Efficacy in Animal Models : In a study assessing the effects of related compounds on MK-801-induced hyperactivity, it was noted that administration of these compounds resulted in a marked reduction in activity levels compared to control groups. This highlights their potential as therapeutic agents for psychotic disorders .
- Neuropharmacological Profiling : A detailed neuropharmacological profile was established for compounds similar to this compound. The findings indicated significant binding affinity towards TAAR1 and other relevant receptors, suggesting a multifaceted mechanism of action that could be exploited for therapeutic purposes .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2913244-12-7 |
| Molecular Formula | C8H9BrF2N |
| Molecular Weight | 232.07 g/mol |
| Purity | 95% |
| Biological Activity | Effect |
|---|---|
| Antipsychotic Activity | Significant reduction in hyperactivity in animal models |
| Neurotransmitter Interaction | Modulation of dopamine and serotonin systems |
属性
分子式 |
C8H9BrClF2NO |
|---|---|
分子量 |
288.52 g/mol |
IUPAC 名称 |
2-(4-bromo-2,3-difluorophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2NO.ClH/c9-5-1-2-6(13-4-3-12)8(11)7(5)10;/h1-2H,3-4,12H2;1H |
InChI 键 |
CIULVYJUXOZJOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OCCN)F)F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















